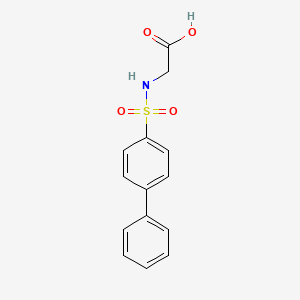

(联苯-4-磺酰氨基)-乙酸

描述

“(Biphenyl-4-sulfonylamino)-acetic acid” is a chemical compound that has been evaluated for its ability to inhibit matrix metalloproteinase, MMP, which is effective in tumor cell growth .

Synthesis Analysis

The synthesis of “(Biphenyl-4-sulfonylamino)-acetic acid” is a challenge, especially in terms of the need for enantioselective methods, including asymmetric synthesis . It has been used in the synthesis of 6 A ,6 D -diamino-6 A ,6 D -dideoxy-β-cyclodextrin .Molecular Structure Analysis

The molecular structure of “(Biphenyl-4-sulfonylamino)-acetic acid” is based on an amino acid scaffold. In most of them, the amino acid skeleton is crucial for antimicrobial activity, as very often they are structural analogs of amino acid intermediates of various microbial biosynthetic pathways .Chemical Reactions Analysis

The chemical reactions of “(Biphenyl-4-sulfonylamino)-acetic acid” are based on the amino acid scaffold. In most of them, the amino acid skeleton is crucial for antimicrobial activity, as very often they are structural analogs of amino acid intermediates of various microbial biosynthetic pathways .科学研究应用

基质金属蛋白酶的抑制

(联苯-4-磺酰氨基)-乙酸衍生物已被研究其抑制基质金属蛋白酶 (MMP) 的能力,MMP 参与各种病理状况,包括癌症和炎症性疾病。O'Brien 等人 (2000) 的一项研究合成并评估了一系列联苯磺酰胺衍生物,发现该系列中的某些化合物表现出显着的体外活性并改善了药代动力学,表明它们作为 MMP 抑制剂的潜力 (O'Brien 等人,2000)。

抗菌和抗炎特性

(联苯-4-磺酰氨基)-乙酸衍生物的另一个应用是在牙科领域。Zhao 等人 (2013) 研究了芳基磺酰胺双膦酸盐(包括联苯磺酰氨基甲基双膦酸)对牙龈卟啉单胞菌(一种与牙周炎相关的细菌)生长的影响。研究发现,这些化合物减少了脂多糖刺激的口腔上皮细胞的分泌细胞因子,表明其在牙周疾病治疗中的潜力 (Zhao 等人,2013)。

药物代谢研究

(联苯-4-磺酰氨基)-乙酸也用于药物代谢研究。Zmijewski 等人 (2006) 讨论了使用基于微生物的生物催化系统来生成双芳基双磺酰胺 LY451395 的哺乳动物代谢物,用于结构表征。这项研究证明了 (联苯-4-磺酰氨基)-乙酸衍生物在阐明药物代谢途径中的效用 (Zmijewski 等人,2006)。

晶体结构分析

该化合物也已用于晶体结构分析。Mao‐Lin Hu 和 D. He (2007) 研究了 4,4'-联吡啶-(甲苯-4-磺酰氨基) 乙酸的晶体结构,提供了对这些类型化合物中氢键模式和基序的见解 (Mao‐Lin Hu & D. He,2007)。

微孔有机-无机杂化物

Wang 等人 (2003) 发现,在与联苯衍生物(包括 (联苯-4-磺酰氨基)-乙酸)的反应中使用过量的锆,会产生具有强布朗斯特酸性质的微孔无机-有机杂化物。这些材料在分离、离子交换和催化中具有潜在应用 (Wang 等人,2003)。

作用机制

Target of Action

The primary target of (Biphenyl-4-sulfonylamino)-acetic acid is Neutrophil collagenase . Neutrophil collagenase is an enzyme that plays a crucial role in the breakdown of extracellular matrix proteins, including collagens, during various physiological and pathological processes.

Result of Action

The molecular and cellular effects of (Biphenyl-4-sulfonylamino)-acetic acid’s action would be largely dependent on its interaction with Neutrophil collagenase . By potentially inhibiting this enzyme, the compound could affect processes such as extracellular matrix remodeling and inflammation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the lipid membranes surrounding cells can largely influence the local structure, dynamics, and even the activity of a membrane protein . Therefore, understanding how (Biphenyl-4-sulfonylamino)-acetic acid operates in its physiological lipid environment, which can be very complex itself, is crucial .

属性

IUPAC Name |

2-[(4-phenylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFXLGSGMQYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Biphenyl-4-sulfonylamino)-acetic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride](/img/structure/B2540930.png)

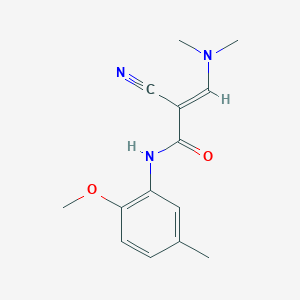

![2-Ethyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2540934.png)

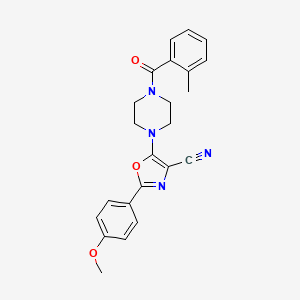

![2-ethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2540936.png)

![3-[[(3-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2540937.png)

![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)

![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540947.png)